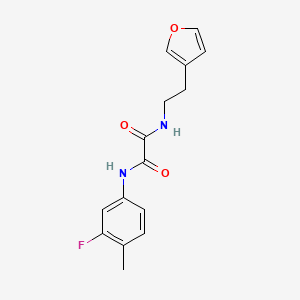

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 3-fluoro-4-methylphenyl group at the N1 position and a 2-(furan-3-yl)ethyl group at the N2 position. The fluorine atom and methyl group on the phenyl ring may enhance lipophilicity and metabolic stability, while the furan moiety could influence electronic properties and metabolic pathways. This compound’s design aligns with trends in bioactive molecule development, where halogenation and heterocyclic motifs are leveraged to optimize binding and pharmacokinetics .

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c1-10-2-3-12(8-13(10)16)18-15(20)14(19)17-6-4-11-5-7-21-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLKNGMFUZDRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=COC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 344.35 g/mol

- CAS Number : 2034240-39-4

The presence of a fluorinated aromatic ring and a furan moiety contributes to its unique chemical properties, which are essential for its biological activity.

The biological activity of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

A study conducted on various oxalamide derivatives, including N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide, demonstrated significant anticancer activity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF7 (Breast) | 15.0 |

| A431 (Skin) | 10.0 |

These results indicate that the compound effectively inhibits cell proliferation in vitro, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. A comparative analysis revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight its potential application in treating bacterial infections .

Structure-Activity Relationship (SAR)

The fluorine atom in the aromatic ring enhances lipophilicity, facilitating better membrane penetration and increasing bioavailability. The furan moiety is believed to contribute to the compound's ability to interact with biological targets effectively.

Case Studies

- Study on Enzyme Inhibition : A recent investigation into the enzyme inhibition capabilities of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide indicated that it could inhibit acetylcholinesterase (AChE), with an IC50 value of 5.77 µM, outperforming standard drugs like galanthamine .

- Oxidative Stress Protection : Research conducted on HepG2 cells demonstrated that treatment with the compound led to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), suggesting a protective effect against oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Oxalamides exhibit diverse biological activities depending on their substituents. For example:

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : A potent umami flavor agonist with regulatory approval (FEMA 4233). Its methoxy and pyridyl groups enhance receptor binding to T1R1/T1R3 taste receptors, while the absence of halogenation reduces toxicity risks .

- GMC-2 (N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) : Demonstrates antimicrobial activity, attributed to electron-withdrawing chloro and fluoro groups that increase electrophilicity and disrupt microbial membranes .

- Compound 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide) : Acts as a cytochrome P450 4F11-activated inhibitor, where the hydroxybenzoyl group facilitates enzyme interaction .

The furan-3-yl ethyl group introduces a heterocyclic motif that may influence metabolic oxidation pathways compared to pyridyl or methoxy substituents .

Metabolic and Toxicological Profiles

- S336: Rapidly metabolized in rat hepatocytes without amide hydrolysis, leading to a high NOEL (100 mg/kg/day) and regulatory approval .

- N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 18) : Moderate synthetic yield (52%) suggests stable synthesis but lacks toxicity data .

- This contrasts with S336’s pyridyl group, which is metabolically stable. The fluorine atom could slow oxidative degradation, extending half-life .

Comparative Data Table

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm for fluorophenyl) and furan signals (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion [M+H]+ matching C₁₆H₁₆FN₂O₃ .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H stretch) .

How to address low yield in the final coupling step during synthesis?

Q. Advanced

- Reaction Optimization : Increase stoichiometric ratios (1.2–1.5 eq. of oxalyl chloride) and use coupling agents like DCC/DMAP .

- Solvent Selection : Replace DCM with DMF for better solubility of intermediates .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Monitoring : Use TLC or HPLC to track reaction progress and adjust conditions dynamically .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays with ≥3 independent replicates to validate potency .

- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities across reported targets .

What computational methods predict interactions with biological targets?

Q. Advanced

- Molecular Docking : Screen against kinase or GPCR libraries (PDB IDs) to identify potential targets .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. chloro) on activity using CoMFA/CoMSIA .

What solvents and catalysts are effective in its synthesis?

Q. Basic

- Solvents : DCM (for coupling), ethanol (recrystallization), DMF (polar intermediates) .

- Catalysts : EDCI/HOBt (amide bond), Pd/C (hydrogenation for intermediates) .

How to design a study to determine its pharmacokinetic profile?

Q. Advanced

- In Vitro ADME :

- In Vivo : Administer to rodents (10 mg/kg IV/PO) and measure plasma levels via LC-MS/MS .

What analytical techniques assess purity?

Q. Basic

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (254 nm) .

- Melting Point : Compare observed mp (e.g., 180–182°C) to literature values .

- Elemental Analysis : Verify C, H, N, F content within ±0.4% .

What strategies improve regioselective functionalization of the furan ring?

Q. Advanced

- Protecting Groups : Use TBDMS for hydroxyl protection during alkylation .

- Directed Metalation : Employ LDA/THF at −78°C to direct substitution at the 5-position of furan .

- Cross-Coupling : Suzuki-Miyaura (Pd(PPh₃)₄) for selective arylations .

What are its potential therapeutic applications based on structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.